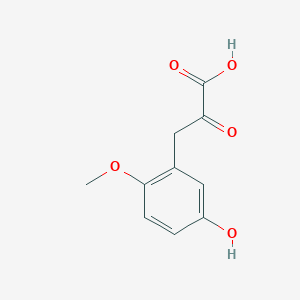
3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a ketone group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxy-2-methoxybenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable ketone, such as pyruvic acid, in the presence of a base like sodium hydroxide.
Reaction Conditions: The reaction is usually carried out at room temperature for a period of 24-48 hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products:
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alcohols.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison:
- Structural Differences: While these compounds share similar functional groups, their structural arrangements differ, leading to variations in their chemical and biological properties.
- Unique Features: 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific arrangement of hydroxy, methoxy, and ketone groups, which confer distinct reactivity and potential applications.
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
3-(5-hydroxy-2-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,11H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZHYWLGJRDAYRJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)O)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


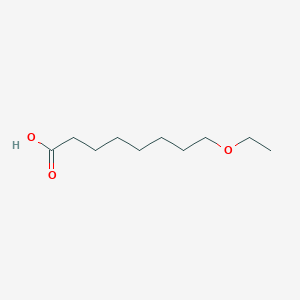
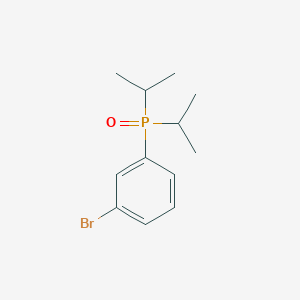
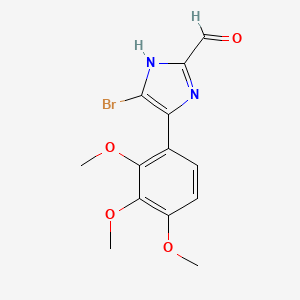

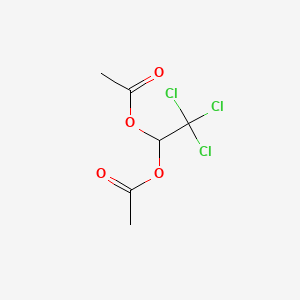
![6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15336811.png)
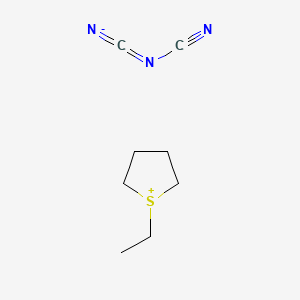
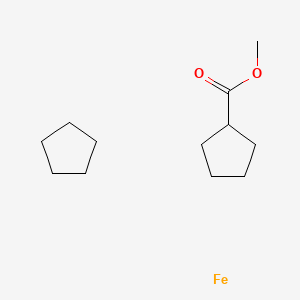
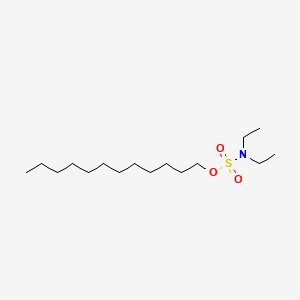
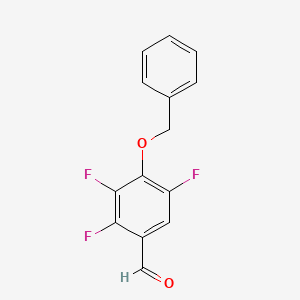

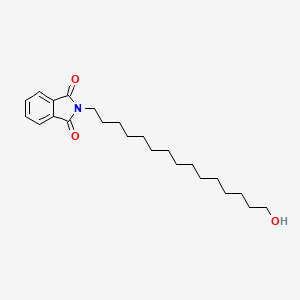
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336845.png)

